5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
5-prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-9(13)12-5-3-4-11(7-12)6-8(11)10(14)15/h2,8H,1,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTTVGDYJXYZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-enoyl-5-azaspiro[2One common method involves the use of a continuous-flow synthesis system, which has been shown to be more efficient than traditional batch synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Continuous-flow synthesis is preferred in industrial settings due to its efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid and related compounds from the evidence:
Structural and Functional Insights
- Core Rigidity vs. Bicyclo[2.2.2]octane derivatives (e.g., (±)-8) exhibit even higher rigidity due to their fused bicyclic structure, reflected in elevated melting points (208–260°C) . The prop-2-enoyl group in the target compound may increase electrophilicity or serve as a Michael acceptor, unlike the amino or ester substituents in analogs .
Spectroscopic and Chromatographic Behavior :
- Enantiomeric forms of (±)-8 display distinct optical rotations ([α]D^20 = ±46.5–49°), highlighting the stereochemical sensitivity of bicyclic systems .
- The azaspiro[4.5]decene derivative in shows a high m/z (861.4) due to its larger scaffold and substituents, whereas the target compound’s smaller spiro[2.5] system would likely yield a lower molecular weight.
Biological Relevance :
Research Findings and Data Gaps
- Synthesis Challenges: lists suppliers for 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, indicating commercial availability of precursors for synthesizing the target compound. The enantiomeric resolution of (±)-8 demonstrates feasible chiral separation for spiro/bicyclic amino acids , a technique applicable to the target compound.
Thermal Stability :
Pharmacopeial Compliance :
- Compounds meeting crystallinity and pH standards (e.g., ) underscore the importance of purity and stability in drug development, a consideration for future studies on the target compound.
Biological Activity
5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS Number: 2297693-02-6) is a novel compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The molecular formula of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid is with a molecular weight of 209.24 g/mol. Its structure includes a spirocyclic framework that contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2297693-02-6 |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
The biological activity of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzymatic activity, potentially influencing metabolic pathways relevant to various diseases.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could lead to altered cellular functions.
- Receptor Binding : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.
Biological Activity
Research has indicated that 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Early investigations into the anticancer potential of this compound have shown promise in inhibiting the proliferation of certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound | Similarities | Differences |
|---|---|---|
| 1-Oxa-2-azaspiro[2.5]octane | Spirocyclic structure | Different functional groups |
| 5-Azaspiro[2.5]octane-2-carboxylic acid | Contains a carboxylic acid group | Lacks the prop-2-enoyl moiety |
Case Studies
Several case studies have been conducted to assess the biological activity of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid:
- Case Study A : A study investigating its antimicrobial effects found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Case Study B : Research on its anticancer effects revealed that it reduced cell viability in HeLa cells by approximately 40% at a concentration of 25 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
